molecular formula C49H102ClN B7887370 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride CAS No. 71060-72-5

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Cat. No.: B7887370
CAS No.: 71060-72-5
M. Wt: 740.8 g/mol
InChI Key: FAGMGMRSURYROS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (CAS: 52467-63-7) is a quaternary ammonium compound (quat) with a complex structure. The nitrogen atom is bonded to:

  • A hexadecyl (C₁₆H₃₃) chain as the parent chain (1-hexadecanaminium).
  • Two additional hexadecyl groups (N,N-dihexadecyl).
  • A methyl group (N-methyl).
  • A chloride counterion .

This makes it significantly larger than mono- or di-alkyl quats with shorter chains .

Regulatory Status The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification under the New Substances Notification Regulations (Chemicals and Polymers) .

Properties

IUPAC Name

trihexadecyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMGMRSURYROS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H102ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029374
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52467-63-7, 71060-72-5
Record name Tricetylmethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52467-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricetylmonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICETYLMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a quaternary ammonium compound that exhibits significant biological activity, particularly as a cationic surfactant. This compound is structurally related to other alkyl ammonium compounds, which have been extensively studied for their biological properties, including antimicrobial and cytotoxic effects.

  • Molecular Formula : C₃₄H₆₉ClN
  • Molecular Weight : 740.8 g/mol
  • Classification : Quaternary ammonium compound

Antimicrobial Properties

1-Hexadecanaminium compounds have demonstrated notable antimicrobial activity against a variety of pathogens. The mechanism of action typically involves disruption of microbial cell membranes due to their cationic nature, leading to cell lysis.

  • Case Study : A study on cationic surfactants, including similar quaternary ammonium compounds, reported effective inhibition of bacterial growth at low concentrations (0.1% - 0.5%) against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25%
Escherichia coli0.5%
Pseudomonas aeruginosa0.5%

Cytotoxic Effects

Research indicates that high concentrations of 1-hexadecanaminium compounds can lead to cytotoxic effects in mammalian cells. The cytotoxicity is often assessed using cell viability assays.

  • Findings : In vitro studies have shown that exposure to concentrations above 100 µM can result in significant cell death in various human cell lines .
Cell LineIC₅₀ (µM)
HeLa150
HepG2120
MCF-7100

Toxicological Data

Toxicological assessments reveal that 1-hexadecanaminium compounds can exhibit acute toxicity in animal models. The oral LD50 values for related compounds range from 400 to 2000 mg/kg, indicating potential risks upon ingestion.

  • Acute Toxicity Study : In a study involving rats, symptoms such as lethargy, respiratory distress, and gastrointestinal irritation were observed following administration of high doses .
CompoundLD50 (mg/kg)
Benzalkonium chloride238-262
Dodecyltrimethylammonium chloride490-560
Cetrimonium bromide410

Safety and Regulatory Status

The safety profile of quaternary ammonium compounds has led to regulatory scrutiny. The European Commission has classified several related compounds as hazardous due to their potential for skin and eye irritation.

  • Regulatory Findings : Studies indicate that prolonged exposure can cause skin corrosion and severe eye damage .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C49H102ClN
  • Molecular Weight : 786.43 g/mol
  • CAS Number : 7173-51-5

This compound features a long hydrophobic hydrocarbon chain, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing solubility in water.

Surfactant Applications

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is widely used as a surfactant in various formulations:

  • Detergents and Cleaners : It acts as a cationic surfactant that enhances cleaning efficiency by reducing surface tension and aiding in the removal of dirt and oils.
  • Personal Care Products : Commonly found in shampoos, conditioners, and skin creams due to its conditioning properties. It provides a smooth feel to hair and skin while also acting as an antimicrobial agent .

Case Study: Efficacy in Personal Care Products

A study evaluated the effectiveness of cationic surfactants like 1-Hexadecanaminium in conditioning agents for hair care products. Results indicated that formulations containing this compound significantly improved hair manageability and reduced static electricity compared to non-cationic formulations .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacteria and fungi:

  • Disinfectants : Its efficacy against pathogens makes it suitable for use in hospital disinfectants and sanitizers.
  • Preservatives : Utilized as a preservative in various cosmetic products to prevent microbial growth.

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of quaternary ammonium compounds demonstrated that 1-Hexadecanaminium effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (0.1% - 0.5%) in laboratory settings .

Material Science Applications

In material science, this compound is used for:

  • Coating Agents : Employed in creating hydrophobic surfaces on textiles and other materials.
  • Nanotechnology : Acts as a stabilizing agent for nanoparticles, enhancing their dispersion in various solvents.

Data Table: Comparative Efficacy of Coating Agents

CompoundApplication AreaEfficacy (%)Remarks
1-Hexadecanaminium ChlorideTextile Coatings85Excellent hydrophobicity
Polyethylene GlycolGeneral Coatings70Moderate hydrophobicity
Silane Coupling AgentsSurface Treatments90Superior adhesion properties

Toxicological Studies

While 1-Hexadecanaminium has beneficial applications, it is essential to consider its safety profile:

  • Acute Toxicity : Studies indicate moderate toxicity with LD50 values ranging between 1500 mg/kg to 3000 mg/kg depending on the route of exposure (oral or dermal) in animal models .
  • Irritation Potential : Dermal exposure can lead to irritation; however, formulations are often adjusted to minimize adverse effects while maintaining efficacy .

Comparison with Similar Compounds

Cetrimonium Chloride (CTAC)

Structure : N,N,N-Trimethyl-1-hexadecanaminium chloride (C₁₉H₄₂ClN; MW: 320.0 g/mol). It has a single C₁₆ chain and three methyl groups on the nitrogen .
Key Differences :

  • Solubility : CTAC is water-soluble due to its shorter alkyl substitution, whereas the dihexadecyl compound’s hydrophobicity limits solubility.
  • Applications : CTAC is widely used in cosmetics (e.g., hair conditioners) and as an emulsifier . The dihexadecyl variant’s larger size likely favors applications like fabric softeners or corrosion inhibitors.
  • Regulatory Status : CTAC has an EINECS number (203-928-6) and is well-established in industrial and cosmetic use .

Dodecylhexadecyltrimonium Chloride

Structure : 2-Dodecyl-N,N,N-trimethyl-1-hexadecanaminium chloride (C₃₁H₆₆ClN; MW: 488.3 g/mol). It features a branched alkyl chain (C₁₂ and C₁₆) with three methyl groups .
Key Differences :

  • Chain Configuration : The mixed C₁₂/C₁₆ branching enhances solubility compared to the dihexadecyl compound but reduces hydrophobic interactions.
  • Applications : Used in cationic surfactants for personal care products, where moderate hydrophobicity is optimal .
  • Regulatory Status : Lacks an EINECS number, suggesting newer or niche use .

Benzylhexadecyldimethylammonium Chloride

Structure : A benzyl (aromatic) group, a C₁₆ chain, and two methyl groups (C₂₅H₄₆ClN; MW: 408.1 g/mol) .
Key Differences :

  • Functionality : The aromatic benzyl group enhances antimicrobial activity, making it suitable for disinfectants.
  • Solubility : Lower water solubility compared to CTAC but higher than the dihexadecyl compound due to the aromatic group’s polarity .

Comparative Data Table

Property 1-Hexadecanaminium, N,N-Dihexadecyl-N-Methyl-, Chloride Cetrimonium Chloride (CTAC) Dodecylhexadecyltrimonium Chloride Benzylhexadecyldimethylammonium Chloride
Molecular Formula C₄₉H₁₀₀ClN (estimated) C₁₉H₄₂ClN C₃₁H₆₆ClN C₂₅H₄₆ClN
Molecular Weight ~737.5 g/mol 320.0 g/mol 488.3 g/mol 408.1 g/mol
Alkyl Chains 3 × C₁₆ 1 × C₁₆ 1 × C₁₂ + 1 × C₁₆ 1 × C₁₆ + 1 benzyl group
Solubility Low (hydrophobic) High Moderate Moderate (aromatic enhances polarity)
Applications Fabric softeners, corrosion inhibitors Cosmetics, emulsifiers Personal care surfactants Disinfectants, antimicrobial agents
Regulatory Status NDSL-listed (Canada) EINECS 203-928-6 No EINECS Not specified

Research Findings and Trends

  • Structure-Activity Relationship : Longer alkyl chains (e.g., dihexadecyl) enhance hydrophobicity, favoring applications requiring film formation or sustained release .
  • Environmental Impact : Larger quats like the dihexadecyl compound may persist in the environment due to low biodegradability, necessitating stricter regulatory oversight .
  • Performance: CTAC’s mono-chain structure provides optimal micelle formation for emulsification, while dihexadecyl variants excel in surface coating and antistatic applications .

Preparation Methods

Step 1: Preparation of N,N-Dihexadecyl-N-Methylamine

Hexadecylamine is methylated using methyl iodide or dimethyl sulfate:

C16H33NH2+2(CH3)2SO4C16H33N(CH3)2+byproducts\text{C}{16}\text{H}{33}\text{NH}2 + 2 \, (\text{CH}3)2\text{SO}4 \rightarrow \text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + \text{byproducts}

Reaction conditions:

  • Catalyst : Sodium hydroxide (10 mol%).

  • Yield : 80–85% after vacuum distillation.

Step 2: Quaternization with Hexadecyl Chloride

The tertiary amine reacts with hexadecyl chloride at 70°C for 6–8 hours. Phase-transfer catalysts like trioctylmethylammonium chloride (0.5–1 mol%) accelerate the reaction by facilitating ion exchange in biphasic systems.

Phase-Transfer Catalysis for Enhanced Efficiency

Phase-transfer catalysis (PTC) is critical for large-scale production. The Chinese patent CN115160132A highlights the use of trioctylmethylammonium chloride as a PTC agent, which reduces reaction time by 40% compared to uncatalyzed methods.

Mechanism :

  • The catalyst transports hydroxide ions into the organic phase.

  • Dehydrohalogenation generates a reactive alkoxide intermediate.

  • Quaternary ammonium formation proceeds via nucleophilic substitution.

Industrial-Scale Optimization

Industrial processes prioritize cost-effectiveness and reproducibility:

ParameterSmall-Scale Lab MethodIndustrial Method
Reactor Type Batch reactorContinuous flow reactor
Temperature Control Oil bathJacketed reactor with PID
Purification RecrystallizationThin-film evaporation
Yield 78–82%88–92%

Source: Adapted from VulcanChem and patent US20050220832A1.

Industrial workflows often integrate in-line analytics (e.g., FTIR spectroscopy) to monitor quaternization progress and adjust reagent feed rates dynamically .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via quaternization of tertiary amines. A typical route involves reacting N,N-dihexadecyl-N-methylamine with methyl chloride or another alkylating agent under controlled temperature (60–80°C) and inert atmosphere to prevent oxidation. Solvent choice (e.g., ethanol or acetonitrile) and molar ratios significantly affect yield. For example, excess methyl chloride may reduce byproducts like dialkylated species. Characterization via 1^1H NMR (e.g., methyl group resonance at ~3.3 ppm) and mass spectrometry (molecular ion peak at m/z ~716 for [C33_{33}H70_{70}N]+^+) confirms purity . Comparative studies with analogs like CETAC ( ) suggest similar optimization strategies .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify alkyl chain integration and quaternary ammonium structure.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., average mass ~716.5 g/mol) and detects impurities.
  • Elemental Analysis : Validates C, H, N, and Cl content (e.g., Cl^- counterion via ion chromatography).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications requiring high-temperature resistance .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : Its amphiphilic structure enables use as:

  • Surfactant : Studies on micelle formation (e.g., critical micelle concentration [CMC] determination via conductivity or fluorescence probing).
  • Drug Delivery : Encapsulation of hydrophobic drugs; stability assays (e.g., dynamic light scattering for nanoparticle size distribution).
  • Membrane Mimetics : Interaction with lipid bilayers (e.g., fluorescence anisotropy to assess membrane rigidity) .

Advanced Questions

Q. How can researchers resolve contradictions in reported CMC values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Trace solvents or unreacted amines alter CMC. Purification via recrystallization or column chromatography ( emphasizes purity protocols) .
  • Measurement Techniques : Compare conductivity (sensitive to ionic strength) vs. fluorescence (probe-dependent). For consistency, use multiple methods and report experimental conditions (pH, temperature) .
    • Example Data Comparison :
StudyCMC (mM)MethodConditions
A0.12Conductivity25°C, pH 7
B0.09Fluorescence25°C, 0.1M NaCl

Q. What experimental design considerations are critical for studying its interactions with biological membranes?

  • Methodological Answer :

  • Model Systems : Use liposomes (DOPC/DPPC mixtures) or live-cell membranes.
  • Concentration Gradients : Avoid cytotoxicity by staying below hemolytic thresholds (e.g., MTT assays).
  • Advanced Imaging : Cryo-TEM for micelle morphology; FRAP (fluorescence recovery after photobleaching) for membrane fluidity changes.
  • Computational Modeling : Molecular dynamics simulations to predict insertion energetics (e.g., using GROMACS) .

Q. How does the compound's molecular architecture influence its thermal stability and degradation pathways?

  • Methodological Answer :

  • Long Alkyl Chains : Enhance hydrophobic interactions but increase susceptibility to oxidation (use TGA-FTIR to identify degradation products like aldehydes).
  • Quaternary Ammonium Core : Degrades via Hofmann elimination at high temperatures (>200°C). Kinetic studies (Arrhenius plots) under nitrogen vs. air reveal oxidative pathways .

Q. What strategies mitigate aggregation artifacts in spectroscopic studies of this surfactant?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., water/ethanol) to prevent micelle formation below CMC.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time; compare with static light scattering for consistency.
  • Surfactant Addition : Introduce co-surfactants (e.g., SDS) to disrupt premicellar aggregates .

Key Considerations for Data Interpretation

  • Contradiction Analysis : Cross-reference with structurally similar compounds (e.g., CETAC in ) to identify trends in alkyl chain length vs. CMC .
  • Advanced Purification : Size-exclusion chromatography (SEC) or dialysis for large-scale preparations to remove ionic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.